![molecular formula C24H30N4O2 B2936587 N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]-N'-phenylethanediamide CAS No. 922012-90-6](/img/structure/B2936587.png)
N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]-N'-phenylethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of 1,2,3,4-tetrahydroquinoline, which is a type of isoquinoline . Isoquinoline alkaloids are a large group of natural products in which 1,2,3,4-tetrahydroisoquinolines (THIQ) form an important class .
Synthesis Analysis
The synthesis of similar compounds often involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .Molecular Structure Analysis
The molecular structure of 1,2,3,4-tetrahydroquinoline has a molecular formula of C10H13N . The specific compound you mentioned would have additional groups attached to this base structure.Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. For example, 1,2,3,4-tetrahydroquinoline has a molecular weight of 147.2169 .科学的研究の応用
Synthesis of Analogous Compounds : The compound is structurally related to a variety of synthesized compounds with potential biological activities. For example, derivatives of 1,2,3,4-tetrahydroquinoline have been synthesized for their antiaggregating properties and other biological activities (Ranise et al., 1991).
Potential Anticancer Applications : Structurally similar iridium(III) complexes containing 2-phenylpyridine and 1-phenylisoquinoline units have shown promising results as potent anticancer agents, highlighting the potential for compounds with similar structures in cancer treatment (Carrasco et al., 2020).
Chemical Synthesis and Luminescence Sensitization : Compounds structurally related to the specified compound have been used in chemical synthesis and luminescence sensitization. For example, polydentate ligands incorporating 8-hydroxyquinolinate subunits have been synthesized for sensitizing the NIR luminescence of lanthanide ions (Comby et al., 2006).
Potential as Sigma Receptor Ligands : Similar compounds have been evaluated for their affinity to sigma receptors, which could have implications in neurological and pharmacological research (de Costa et al., 1992).
Neurochemical Research : Compounds like 1,2,3,4-tetrahydroisoquinoline have been identified in human brains and are being studied for their potential role in neurodegenerative diseases such as Parkinson's disease (Niwa et al., 1987).
作用機序
将来の方向性
Tetrahydroquinoline derivatives have garnered a lot of attention in the scientific community due to their diverse biological activities, leading to the development of novel THIQ analogs with potent biological activity . The future research directions would likely involve further exploration of these biological activities and the development of new synthetic strategies.
特性
IUPAC Name |
N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-pyrrolidin-1-ylethyl]-N'-phenyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O2/c1-27-13-7-8-18-16-19(11-12-21(18)27)22(28-14-5-6-15-28)17-25-23(29)24(30)26-20-9-3-2-4-10-20/h2-4,9-12,16,22H,5-8,13-15,17H2,1H3,(H,25,29)(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZUJBGJPXAEVKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC=CC=C3)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]-N'-phenylethanediamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

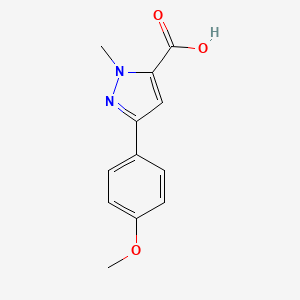
![N-(4-ethoxyphenyl)-2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2936506.png)

![N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2936509.png)

![Ethyl {[8,9-dimethoxy-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]thio}acetate](/img/structure/B2936514.png)
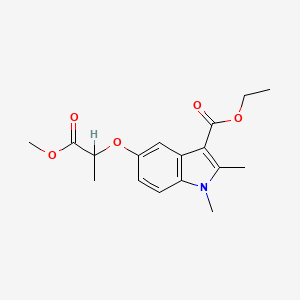
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-(1-methyl-1H-indol-3-yl)acetamide](/img/structure/B2936516.png)

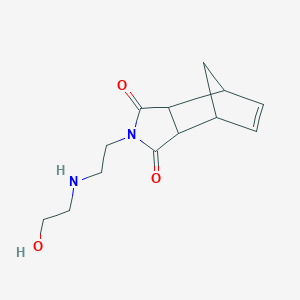
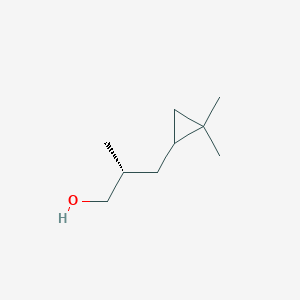

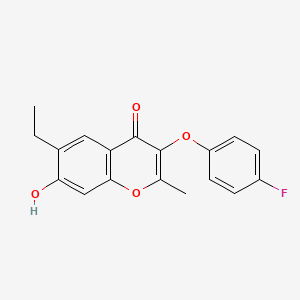
![N-[4-methoxy-2-(4-methoxyphenyl)quinolin-6-yl]-2-phenylacetamide](/img/structure/B2936526.png)